molecular formula C7H15ClN2O3 B6176436 methyl 3-(2-amino-N-methylacetamido)propanoate hydrochloride CAS No. 2613381-53-4

methyl 3-(2-amino-N-methylacetamido)propanoate hydrochloride

Cat. No.: B6176436
CAS No.: 2613381-53-4
M. Wt: 210.7
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-amino-N-methylacetamido)propanoate hydrochloride typically involves the reaction of methyl 3-(2-aminoacetamido)propanoate with methylamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Catalyst: Hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: Methyl 3-(2-aminoacetamido)propanoate and methylamine

    Solvent: Industrial-grade methanol or ethanol

    Catalyst: Concentrated hydrochloric acid

    Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-amino-N-methylacetamido)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids

    Reduction: Primary amines

    Substitution: Various substituted amides or esters

Scientific Research Applications

Methyl 3-(2-amino-N-methylacetamido)propanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(2-amino-N-methylacetamido)propanoate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-aminoacetamido)propanoate
  • Methyl 3-(2-amino-N-ethylacetamido)propanoate
  • Methyl 3-(2-amino-N-propylacetamido)propanoate

Uniqueness

Methyl 3-(2-amino-N-methylacetamido)propanoate hydrochloride is unique due to its specific methyl group substitution, which can influence its reactivity and interaction with biological molecules. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(2-amino-N-methylacetamido)propanoate hydrochloride involves the reaction of N-methylglycine methyl ester with ethyl chloroformate to form N-methyl-N-(2-chloroformate)glycine methyl ester. This intermediate is then reacted with 2-aminopropan-1-ol to form the desired product.", "Starting Materials": [ "N-methylglycine methyl ester", "ethyl chloroformate", "2-aminopropan-1-ol" ], "Reaction": [ "Step 1: N-methylglycine methyl ester is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form N-methyl-N-(2-chloroformate)glycine methyl ester.", "Step 2: The intermediate N-methyl-N-(2-chloroformate)glycine methyl ester is then reacted with 2-aminopropan-1-ol in the presence of a base such as sodium hydroxide to form methyl 3-(2-amino-N-methylacetamido)propanoate hydrochloride." ] }

CAS No.

2613381-53-4

Molecular Formula

C7H15ClN2O3

Molecular Weight

210.7

Purity

95

Origin of Product

United States

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